molecular formula C23H19N3O5 B6102630 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide

Cat. No.: B6102630
M. Wt: 417.4 g/mol
InChI Key: BSNRWGKYAIUDGH-UHFFFAOYSA-N
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Description

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone ring, a benzofuran moiety, and a propanamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone ring, followed by the introduction of the benzofuran moiety and the propanamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more reactive intermediates.

Scientific Research Applications

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that derivatives of pyridazinones, including this compound, act as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various signaling pathways. Inhibition of PDE4 has been linked to therapeutic effects in conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors can reduce inflammation and improve lung function.
  • Asthma : These compounds may help manage symptoms by reducing airway inflammation and hyperreactivity .

Anticancer Activity

Recent studies have explored the anticancer potential of pyridazinone derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
    These effects are attributed to the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective properties. By inhibiting PDE4, it could potentially enhance cAMP signaling, which plays a role in neuronal survival and function. This application is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where cAMP signaling is often disrupted .

Case Study 1: PDE4 Inhibition in COPD

A study evaluating the efficacy of various PDE4 inhibitors, including derivatives similar to this compound, demonstrated significant improvements in lung function and reductions in exacerbation rates among COPD patients. The data indicated that these compounds could serve as adjunct therapies alongside traditional bronchodilators .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-methyl-2-butanone: A simpler compound with a hydroxyl and ketone group.

    Imidazo[1,2-a]pyridines: Compounds with a fused bicyclic structure, known for their medicinal applications.

Uniqueness

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide is unique due to its combination of a pyridazinone ring, benzofuran moiety, and propanamide group

Biological Activity

The compound 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research sources.

Synthesis and Structural Characterization

The synthesis of the compound typically involves a multi-step process that includes the formation of a pyridazine ring and the introduction of a benzofuran moiety. The synthesis can be achieved through various methods, including refluxing appropriate precursors in solvents like ethanol, followed by purification techniques such as crystallization or chromatography to obtain the final product in high yield.

Example Synthesis Method

  • Reagents :
    • 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
    • 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
    • Sodium acetate
    • Ethanol
  • Procedure :
    • Dissolve the reagents in ethanol.
    • Reflux for 2 hours at 100 °C.
    • Cool and filter to obtain the precipitate.
    • Wash with ethanol and crystallize to yield the desired compound .

Anticancer Properties

Research has shown that derivatives of benzofuran and pyridazine compounds often exhibit significant anticancer properties. For instance, compounds similar to our target molecule have demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity, leading to cell cycle arrest and apoptosis .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (nM)
CA-4HeLa10
TR187MDA-MB-23115
6aA54920
11aHT-2930

The proposed mechanism for the biological activity of this compound includes:

  • Tubulin Inhibition : Compounds with similar structures have been shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis.
  • HDAC Inhibition : The presence of hydroxamic acid derivatives in related compounds suggests that our target molecule may also act as an HDAC inhibitor, leading to changes in gene expression associated with cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds structurally related to our target molecule. For example:

  • Study on Hydroxytyrosol Derivatives : This study found that phenolic compounds exhibited strong antioxidant and anticancer properties, which could be attributed to their ability to modulate cellular signaling pathways .
  • Pyridazinone Derivatives : Research has indicated that pyridazinone derivatives are effective phosphodiesterase inhibitors, which could contribute to their therapeutic effects in various diseases .

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-(3,6-dioxo-1H-pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-17-13-16(24-19(27)11-12-26-21(29)10-9-20(28)25-26)7-8-18(17)31-23(14)22(30)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNRWGKYAIUDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)CCN3C(=O)C=CC(=O)N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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